2-Octanone, 4-hydroxy-3-methylene-
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Overview
Description
2-Octanone, 4-hydroxy-3-methylene- is an organic compound with a unique structure that includes a ketone group, a hydroxyl group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be achieved through several methods. One common approach involves the aldol condensation reaction between n-pentanal and methylvinylketone in the presence of a catalyst such as triphenylphosphine. This reaction yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of 2-Octanone, 4-hydroxy-3-methylene- typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 2-Octanone, 4-hydroxy-3-methylene- can be converted to 2-octanone, 4-oxo-3-methylene-.
Reduction: The reduction of the ketone group yields 2-octanol, 4-hydroxy-3-methylene-.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Octanone, 4-hydroxy-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Octanone, 4-hydroxy-3-methylene- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
2-Octanone: Lacks the hydroxyl and methylene groups, making it less reactive in certain reactions.
4-Hydroxy-2-butanone: A smaller molecule with similar functional groups but different reactivity and applications
Uniqueness
2-Octanone, 4-hydroxy-3-methylene- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
73255-33-1 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-hydroxy-3-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3 |
InChI Key |
RXMXPFFIYTXDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C(=O)C)O |
Origin of Product |
United States |
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